Sodium ethylbenzenesulphonate
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Overview
Description
Sodium ethylbenzenesulphonate is an organic compound with the molecular formula C8H9NaO3S. It is a white, water-soluble solid commonly used in various industrial applications. This compound is a member of the sulfonate family, which are salts or esters of sulfonic acids. This compound is known for its surfactant properties, making it useful in detergents and cleaning agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium ethylbenzenesulphonate is typically synthesized through the sulfonation of ethylbenzene. The process involves the reaction of ethylbenzene with sulfur trioxide or concentrated sulfuric acid to form ethylbenzenesulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the sulfonation process is carried out in large reactors where ethylbenzene is continuously fed into a stream of sulfur trioxide. The resulting ethylbenzenesulfonic acid is then neutralized with sodium hydroxide in a controlled environment to ensure high purity and yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium ethylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to ethylbenzene.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Ethylbenzene.
Substitution: Various substituted ethylbenzene derivatives.
Scientific Research Applications
Sodium ethylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: It is employed in biological assays and experiments as a detergent to lyse cells and solubilize proteins.
Medicine: It is used in pharmaceutical formulations to improve the solubility of active ingredients.
Industry: It is widely used in the production of detergents, emulsifiers, and dispersants
Mechanism of Action
The primary mechanism of action of sodium ethylbenzenesulphonate is its ability to reduce surface tension. This property allows it to act as a surfactant, facilitating the mixing of water with oils and other hydrophobic substances. At the molecular level, the sulfonate group interacts with water molecules, while the ethylbenzene moiety interacts with hydrophobic substances, creating a stable emulsion .
Comparison with Similar Compounds
Sodium dodecylbenzenesulfonate: Another widely used surfactant with a longer alkyl chain.
Sodium benzenesulfonate: A simpler sulfonate compound with no alkyl substitution.
Sodium toluenesulfonate: Similar structure but with a methyl group instead of an ethyl group
Uniqueness: Sodium ethylbenzenesulphonate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring moderate surfactant strength. Its ethyl group provides a balance between solubility and hydrophobic interaction, which is not as pronounced in compounds with longer or shorter alkyl chains .
Properties
CAS No. |
30995-65-4 |
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Molecular Formula |
C8H9NaO3S |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
sodium;2-ethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.Na/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
UXDOVWDLXFKBOV-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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